molecular formula C8H18ClNO2 B13917488 4-(Ethoxymethyl)piperidin-4-ol;hydrochloride

4-(Ethoxymethyl)piperidin-4-ol;hydrochloride

Cat. No.: B13917488
M. Wt: 195.69 g/mol
InChI Key: MVCMDDCAMGKMLK-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)piperidin-4-ol;hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)piperidin-4-ol;hydrochloride typically involves multi-step reactions. One common method includes the reaction of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature. The mixture is stirred for 0.5 hours, and the crude product is obtained after concentration .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)piperidin-4-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, trifluoroacetic acid, and dichloromethane. The reactions are typically carried out at controlled temperatures ranging from 0°C to 50°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with trifluoroacetic acid in dichloromethane yields the crude product of 4-(Ethoxymethyl)piperidin-4-ol .

Scientific Research Applications

4-(Ethoxymethyl)piperidin-4-ol;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(Ethoxymethyl)piperidin-4-ol;hydrochloride is unique due to its specific structure and the presence of both ethoxymethyl and piperidin-4-ol groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

4-(ethoxymethyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-2-11-7-8(10)3-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H

InChI Key

MVCMDDCAMGKMLK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCNCC1)O.Cl

Origin of Product

United States

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